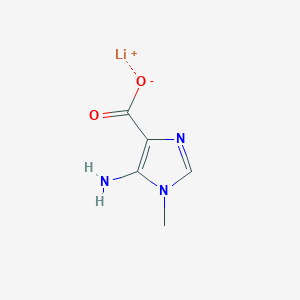

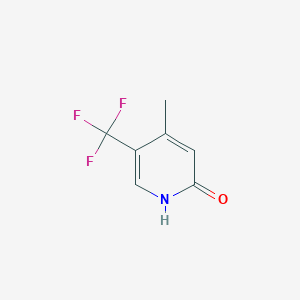

![molecular formula C16H14N4O3 B2923456 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide CAS No. 902960-11-6](/img/structure/B2923456.png)

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various chemical reactions. For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives is characterized by the presence of a pyridine ring fused with a pyrimidine ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

Pyridopyrimidine derivatives undergo various chemical reactions during their synthesis. For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .Scientific Research Applications

Comprehensive Analysis of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide Applications: While there is limited direct information available on the specific compound “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide,” we can infer potential applications based on research conducted on similar compounds within the same chemical family. Below are six potential applications derived from scientific research on related compounds:

Anti-Breast-Cancer Activity

Compounds with similar structures have been evaluated for their selectivity and antiproliferative effects on breast cancer cells. The combination of active fragments from these compounds could potentially improve selectivity and effectiveness against breast cancer .

Inhibition of Dihydrofolate Reductase (DHFR)

Related pyrido[2,3-d]pyrimidin derivatives have shown to inhibit DHFR, an enzyme involved in DNA synthesis. This inhibition has demonstrated good antitumor effects, suggesting potential for cancer treatment .

Antiviral Activity

Studies on compounds with five-membered heteroaryl amines, which are structurally similar, have revealed relatively higher antiviral activity against viruses such as Newcastle disease virus. This indicates a possibility for the compound to be modified towards antiviral therapeutics .

Cytotoxic Activities

Similar compounds have exhibited superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting a potential application in developing anti-cancer agents .

Anti-Tumor Agents

Ongoing research efforts to discover novel anti-tumor agents involve designing and synthesizing new compounds based on leading compounds within the pyrido[2,3-d]pyrimidin family. This points to a potential application in tumor treatment strategies .

Neurotoxic Potential Investigation

Newly synthesized derivatives within the same chemical family have been investigated for their neurotoxic potentials, including effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. This suggests possible research applications in neurology and behavior studies .

Future Directions

The future directions for the research on “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” and other pyridopyrimidine derivatives could involve the design and synthesis of new compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells . Additionally, further studies could be conducted to explore the therapeutic potential of these compounds in other diseases .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the signal transduction cascades, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the tyrosine kinase pathway, which is involved in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation . By inhibiting tyrosine kinases, the compound disrupts these processes, leading to downstream effects such as reduced cell proliferation .

Result of Action

The inhibition of tyrosine kinases by 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide results in molecular and cellular effects such as reduced cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinase activity, such as certain types of cancer .

properties

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c17-13(21)10-19-14-12(7-4-8-18-14)15(22)20(16(19)23)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYISUYKAWWKGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

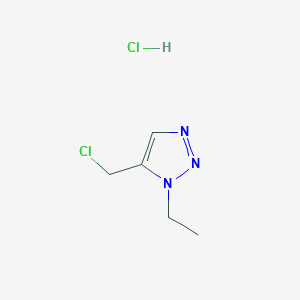

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

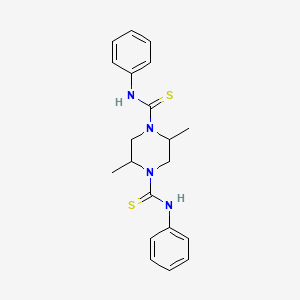

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)

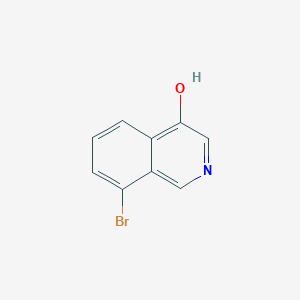

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)

![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)

![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)